2-Methylbutane-1,4-diamine dihydrochloride

Polyamine metabolism Enzyme inhibition Cancer biology

2-Methylbutane-1,4-diamine dihydrochloride is the stable salt of 2-methylputrescine, a competitive ODC inhibitor with a Ki value 24-fold lower than putrescine. Its unique stereospecific DAO interaction makes it an essential chiral probe for polyamine metabolism mapping. Critical precursor to the anticancer agent CI-973 (NK-121) with a favorable toxicity profile versus cisplatin. As a dihydrochloride salt, it offers superior aqueous solubility and handling stability. Ideal for enzymology, cancer biology, and medicinal chemistry research.

Molecular Formula C5H16Cl2N2
Molecular Weight 175.1 g/mol
CAS No. 111469-11-5
Cat. No. B3081900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutane-1,4-diamine dihydrochloride
CAS111469-11-5
Molecular FormulaC5H16Cl2N2
Molecular Weight175.1 g/mol
Structural Identifiers
SMILESCC(CCN)CN.Cl.Cl
InChIInChI=1S/C5H14N2.2ClH/c1-5(4-7)2-3-6;;/h5H,2-4,6-7H2,1H3;2*1H
InChIKeyLQQCJXUDQPHZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutane-1,4-diamine Dihydrochloride (CAS: 111469-11-5): A Specialized Diamine for Polyamine and ODC Research


2-Methylbutane-1,4-diamine dihydrochloride (CAS 111469-11-5) is the stable dihydrochloride salt of 2-methylputrescine, a C-alkylated analog of the naturally occurring polyamine putrescine [1]. This compound is primarily utilized as a research tool in the fields of polyamine metabolism and cancer biology [2]. It acts as a competitive inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, and as a substrate and inhibitor of diamine oxidase (DAO) enzymes, with its activity showing significant differences compared to unsubstituted putrescine and other alkylated analogs [3]. As a dihydrochloride salt, it offers improved water solubility and handling stability over its free base form, making it suitable for a range of in vitro and in vivo applications .

Why Generic Substitution of 2-Methylbutane-1,4-diamine Dihydrochloride is Not Viable


Generic substitution of 2-Methylbutane-1,4-diamine dihydrochloride with unmodified putrescine or other alkylated analogs is not scientifically valid due to the unique and quantifiable differences in their biological interactions. Unlike putrescine, which acts as a substrate for polyamine synthesis, 2-methylputrescine exhibits a distinct profile as a potent, competitive inhibitor of ornithine decarboxylase (ODC), with a Ki value 24-fold lower than that of putrescine itself [1]. Furthermore, its interaction with diamine oxidase (DAO) enzymes is highly species-dependent, with stereospecificity that differs from its analogs [2]. The compound's specific role as a precursor in the synthesis of the anticancer agent CI-973 (NK-121) further underscores its non-interchangeable nature, as this application relies on the precise substitution pattern of the diamine [3].

Quantitative Evidence for 2-Methylbutane-1,4-diamine Dihydrochloride's Differentiation


Superior Inhibitory Potency on Cell-Free Ornithine Decarboxylase (ODC) Activity

In a comparative study of methylated putrescine analogs, 2-methylputrescine (the free base form of the target compound) was identified as the most potent inhibitor of cell-free ornithine decarboxylase (ODC) activity from H-35 hepatoma cells [1]. It exhibited a Ki of 0.1 mM, demonstrating a significantly higher binding affinity compared to both unsubstituted putrescine and other alkylated analogs. This high potency at the enzymatic level establishes a clear differentiation for its use in studies focused on directly modulating ODC activity.

Polyamine metabolism Enzyme inhibition Cancer biology

Unique Stereospecificity with Mammalian Diamine Oxidase (KDAO)

The interaction of 2-methylputrescine with diamine oxidase from pig kidney (KDAO) exhibits a unique stereochemical dependence not seen with other analogs or with the pea seedling enzyme (PDAO) [1]. While PDAO oxidizes both the (R)- and (S)-isomers at the less hindered C-4 position, KDAO demonstrates strict stereospecificity. It oxidizes the (R)-isomer at the C-1 position and the (S)-isomer at the C-4 position. This specific interaction pattern is a key differentiator for studies investigating enzyme active site architecture and substrate orientation.

Enzymology Stereochemistry Polyamine metabolism

Differential Impact on Cellular ODC Activity and Polyamine Pools

Despite its superior cell-free potency, 2-methylputrescine's effect on cellular ODC activity and polyamine pools is distinct from other potent inhibitors like 1,4-dimethylputrescine and 1-methylputrescine [1]. While 1,4-dimethylputrescine and 1-methylputrescine were the most effective at inhibiting cellular ODC activity and reducing total immunoreactive ODC protein, 2-methylputrescine showed a less pronounced effect on ODC protein levels. However, it was one of only two compounds (alongside 1-methylputrescine) that decreased both spermidine and spermine content in stimulated cells at a 0.1 mM concentration.

Cellular pharmacology Polyamine metabolism Cancer biology

Essential Building Block for a Differentiated Platinum-Based Anticancer Agent

The 2-methyl-1,4-butanediamine moiety is the essential diamine ligand in the platinum-based anticancer agent CI-973 (NK-121) [1]. Pre-clinical studies demonstrate that CI-973 possesses a differentiated toxicity profile compared to cisplatin and carboplatin, showing significantly reduced nephro- and neuro-toxicity [2]. Furthermore, in vitro cytotoxicity assays against human ovarian carcinoma cell lines revealed that the magnitude of resistance to CI-973 was substantially lower than that for cisplatin in highly cisplatin-resistant cell lines (2780-CP70 and OVCAR-10), indicating a potential for non-cross-resistance [2]. This distinct pharmacological profile is directly attributed to the 2-methyl-1,4-butanediamine ligand.

Medicinal chemistry Cancer chemotherapy Platinum analogs

High-Impact Research and Application Scenarios for 2-Methylbutane-1,4-diamine Dihydrochloride


Investigating Ornithine Decarboxylase (ODC) Structure-Function and Allosteric Regulation

Use 2-Methylbutane-1,4-diamine dihydrochloride as a potent and competitive inhibitor to dissect the active site of ODC. Its 24-fold higher binding affinity compared to putrescine [1] allows for more effective competitive binding studies, helping to map the enzyme's active site and understand the structural basis for substrate recognition and inhibition. This is particularly useful for researchers studying the mechanisms of polyamine regulation in cancer and parasitic diseases.

Probing Active Site Geometry of Mammalian Diamine Oxidases (DAO)

Leverage the unique stereospecific interaction of 2-methylbutane-1,4-diamine with mammalian DAO [1]. The differential oxidation of the (R)- and (S)-enantiomers at distinct carbon positions (C-1 vs. C-4) provides a powerful stereochemical probe for studying the enzyme's active site topography, substrate orientation, and catalytic mechanism. This application is ideal for enzymologists and structural biologists characterizing DAO function.

Elucidating Post-Translational Regulation of ODC in Cellular Models

Employ 2-Methylbutane-1,4-diamine dihydrochloride to study the complex interplay between enzyme inhibition and protein turnover. Its profile as a potent enzyme inhibitor (Ki = 0.1 mM) that exerts a more moderate effect on cellular ODC protein levels compared to analogs like 1,4-dimethylputrescine [1] makes it an ideal tool to separate the direct effects of ODC inhibition from the feedback mechanisms controlling ODC synthesis and degradation (e.g., antizyme-mediated degradation).

Synthesis and Development of Novel Platinum(II) Anticancer Complexes

Utilize 2-Methylbutane-1,4-diamine dihydrochloride as a key chiral diamine ligand for creating next-generation platinum-based chemotherapeutics. Its incorporation into the CI-973 (NK-121) structure is directly linked to a favorable toxicity profile (reduced nephro- and neurotoxicity) and a distinct resistance pattern compared to cisplatin [1]. This application is critical for medicinal chemists aiming to develop novel agents that circumvent platinum resistance and reduce adverse effects in cancer patients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylbutane-1,4-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.